molecular formula C11H11F2N3O2 B193905 2-(2,4-difluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propane-1,2-diol CAS No. 118689-07-9

2-(2,4-difluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propane-1,2-diol

Cat. No. B193905
M. Wt: 255.22 g/mol
InChI Key: BZYVJTMKMDGJRN-UHFFFAOYSA-N
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Description

2-(2,4-Difluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propane-1,2-diol, also known as 2,4-difluorophenyl-3-triazolylpropane-1,2-diol, is a synthetic compound with a wide range of applications in chemical research. It is a colorless, crystalline solid that is soluble in ethanol and other organic solvents. The compound has been studied extensively due to its potential use in a variety of chemical and pharmaceutical applications.

Scientific Research Applications

  • Synthesis of Analogous Compounds : This compound has been used as a precursor for the synthesis of various analogs. For instance, a series of analogous compounds to fluconazole were synthesized using this compound (Heravi & Motamedi, 2004).

  • Discovery and Development of Prodrugs : The discovery and development process of fosfluconazole, a water-soluble prodrug, involved the use of this compound. This study illustrates the significant role of chemical research in prodrug discovery (Bentley et al., 2002).

  • Synthesis Pathways and Transformation : The compound has been synthesized through various pathways and transformed into bioactive cyclic ketals, expanding its application in chemical synthesis (Talismanov et al., 2021).

  • Role in Radiopharmaceutical Studies : It has been used in the synthesis of radiolabeled fluconazole for positron emission tomography studies in animals, demonstrating its utility in biomedical imaging and pharmacokinetics research (Livni et al., 1992).

  • Structural Elucidation and Impurity Analysis : Studies have focused on the structural elucidation of impurities in fluconazole, where this compound was characterized among other related compounds (Dongre et al., 2006).

  • Synthesis and Antifungal Activity : The synthesis of new compounds with antifungal properties has been carried out using this compound, contributing to the development of new pharmaceuticals (Yuanying, 2004).

  • DFT and Spectroscopic Studies : Detailed studies using density functional theory (DFT) and spectroscopic methods have been conducted on derivatives of this compound, contributing to a deeper understanding of its chemical properties (Zacharias et al., 2018).

  • Synthesis of Stereoisomers and Biological Activity : Research has been focused on the synthesis of stereoisomers of derivatives of this compound and their biological activity, highlighting its relevance in stereochemistry and pharmacology (Tasaka et al., 1997).

properties

IUPAC Name

2-(2,4-difluorophenyl)-3-(1,2,4-triazol-1-yl)propane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F2N3O2/c12-8-1-2-9(10(13)3-8)11(18,5-17)4-16-7-14-6-15-16/h1-3,6-7,17-18H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZYVJTMKMDGJRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)C(CN2C=NC=N2)(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00922753
Record name 2-(2,4-Difluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propane-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00922753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-difluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propane-1,2-diol

CAS RN

118689-07-9
Record name Fluconazole impurity F
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118689079
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(2,4-Difluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propane-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00922753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2,4-DIFLUOROPHENYL)-3-(1H-1,2,4-TRIAZOL-1-YL)PROPANE-1,2-DIOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GJO17O8W8V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Heat a solution of 1-[[2-(2,4-difluorophenyl)oxiranyl]methyl]-1H-1,2,4-triazole (57 g) [prepared as described in Example 2(c) of British patent application No. 2,099,818A, published 15 Dec. 1982] in formic acid (500 mL) at reflux overnight. Remove the solvent in vacuo at 85°. Dilute the residue with ice water (1 liter) and basify carefully with 10% K2CO3 solution. Dilute with MeOH (500 mL) and heat on steam bath (1.5hr). Remove the MeOH in vacuo and extract the remaining aqueous solution with EtOAc (2×500 mL). Wash the EtOAc layer with H2O and dry it oyer MgSO4 and evaporate it to dryness to give 49.7 g of the title compound as a solid, m.p. 130°-132° C.
Quantity
57 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(2,4-difluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propane-1,2-diol
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2-(2,4-difluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propane-1,2-diol
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2-(2,4-difluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propane-1,2-diol
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2-(2,4-difluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propane-1,2-diol

Citations

For This Compound
2
Citations
Y Zhang, S Wang, Z Miao, J Yao… - Chinese Journal of …, 2013 - Wiley Online Library
Iodiconazole is a novel antifungal agent that was developed in its racemic form. In order to investigate the effects of the chiral center on the antifungal activity, R‐ and S‐isomers of …
Number of citations: 2 onlinelibrary.wiley.com
E Patentamt
Number of citations: 0

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